molecular formula C15H14N2O3 B8371661 Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate

Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate

Cat. No.: B8371661
M. Wt: 270.28 g/mol
InChI Key: CBTNNBQMKMWRLO-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(3,4-diaminobenzoyl)benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,16-17H2,1H3

InChI Key

CBTNNBQMKMWRLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 2-[(4-amino-3-nitrophenyl)carbonyl]benzoate (420 mg, 1.39 mmol) in a mixture of terahydrofuran-ethyl acetate (1:1, 20 mL) was hydrogenated over 10% Pd—C (10 mg) for 18 h. The catalyst removed by filtration and the filtrate concentrated to give methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate (370 mg, 98%) as a brown powder. MS (EI) for C15H14N2O3: 293 (M+Na).
Quantity
420 mg
Type
reactant
Reaction Step One
[Compound]
Name
terahydrofuran-ethyl acetate
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 2-[(4-amino-3-nitrophenyl)carbonyl]benzoate (0.74 g, 2.47 mmol) was dissolved in acetic acid (9 mL) at 45° C. and tin (II) chloride dihydrate (2.22 g, 9.84 mmol) was added. The mixture was stirred at 75° C. for 7 h and then was concentrated in vacuo. The residue was transferred to an Erlenmeyer flask using a little ethyl acetate and diluted with ether (20 mL). The mixture was stirred while cooling in an ice-water bath and sodium hydroxide (50% solution in water) (6 mL) was added dropwise. The solid which formed was removed by filtration and was washed with hot ethyl acetate. The combined filtrate was concentrated in vacuo and the residue was partitioned between ethyl acetate and water. The organic portion was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate as a yellow solid (0.245 g, 0.907 mmol, 37% yield). 1H NMR (400 MHz, d6-DMSO): 7.87 (dd, 1H), 7.65 (td, 1H), 7.57 (td, 1H), 7.32 (dd, 1H), 6.93 (d, 1H), 6.66 (dd, 1H), 6.44 (d, 1H), 5.49 (s, 2H), 4.69 (s, 2H), 3.57 (s, 3H); MS (EI) for C15H14N2O3: 293 (MNa+).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two

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